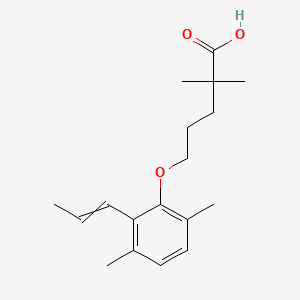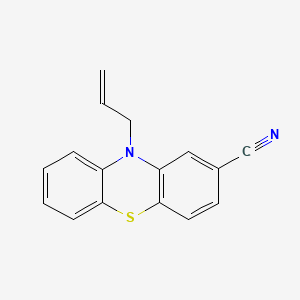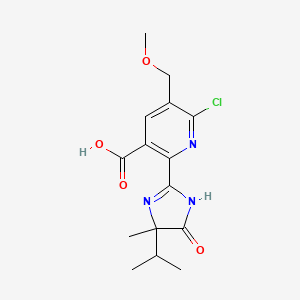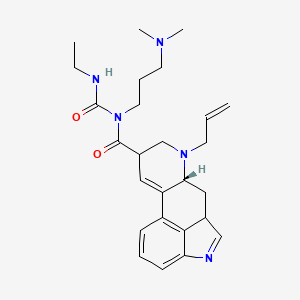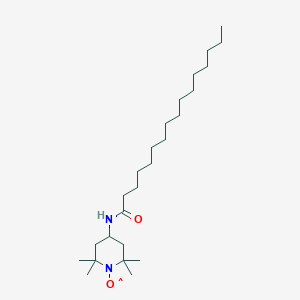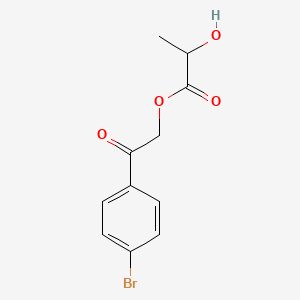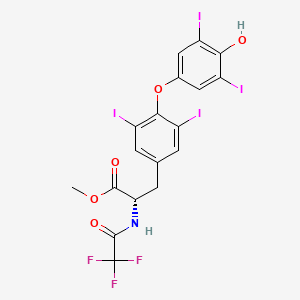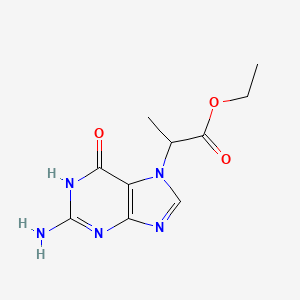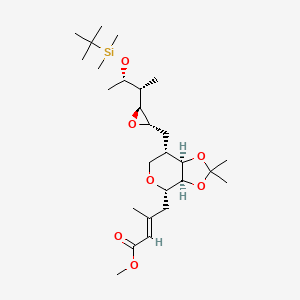
Methyl octanimidate hydrochloride
Übersicht
Beschreibung
“Methyl octanimidate hydrochloride” is a reagent used in the preparation of Neuraminic Acid and its derivatives . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of “Methyl octanimidate hydrochloride” can be represented by the canonical SMILES string: CCCCCCCC(=N)OC.Cl . This indicates that the molecule consists of a long carbon chain with a nitrogen atom double-bonded to one of the carbon atoms, and a methyl group (CH3) attached to the nitrogen atom through an oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl octanimidate hydrochloride” are not available, similar compounds often undergo reactions such as titrimetric analysis and quantitative chemical analysis .
Physical And Chemical Properties Analysis
“Methyl octanimidate hydrochloride” is a white solid . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . Other physical and chemical properties such as solubility and melting point are not specified in the available information .
Wissenschaftliche Forschungsanwendungen
Hollow-Fiber Liquid-Phase Microextraction for Methylphenidate Hydrochloride : This study introduces a microextraction technique for detecting and quantifying methylphenidate hydrochloride in biological fluids, using hollow fiber-based liquid phase microextraction (HF-LPME) followed by high-performance liquid chromatography (HPLC) (Miraee et al., 2014).
Treatment of Depressive States with Methylphenidate Hydrochloride : Methylphenidate hydrochloride, known as a central nervous system stimulant, has been studied for its effectiveness in counteracting the effects of hypnotics and treating reserpine-induced depression (Robin & Wiseberg, 1958).
Methylphenidate's Effects on Dopamine in Adolescent Brains : Research on methylphenidate (MP) shows its implications in altering dopaminergic responses in the limbic system of juvenile rodents, providing insights into the etiology of attention deficit/hyperactivity disorder and the consequences of MP treatment on brain development (Jezierski et al., 2007).
Methylphenidate in the Treatment of Narcolepsy : A study discusses the effectiveness of methylphenidate hydrochloride in treating narcolepsy, based on the observation of 60 patients (Yoss & Daly, 1959).
Imaging Effects of Methylphenidate on Brain Dopamine : This research focuses on how methylphenidate hydrochloride, a treatment for ADHD, blocks dopamine transporters and increases extracellular dopamine, which may contribute to its therapeutic effects (Volkow et al., 2005).
Spectroscopic Studies of Methyl Acetimidate Hydrochloride : The infrared spectra and structure of methyl acetimidate and its hydrochloride are investigated, providing insights into the molecular structure and protonation at the nitrogen atom (Prichard & Orville-Thomas, 1967).
Zukünftige Richtungen
While specific future directions for “Methyl octanimidate hydrochloride” are not available, research in the field of drug conjugates is advancing with the application of new technologies . This could potentially include the development of new compounds and applications for “Methyl octanimidate hydrochloride”.
Eigenschaften
IUPAC Name |
methyl octanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBQBCDTCPNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

